4-Fluoro-3-hydrazinylphenol CAS number and chemical properties
4-Fluoro-3-hydrazinylphenol CAS number and chemical properties
Title: Advanced Synthetic Applications of 4-Fluoro-3-hydrazinylphenol: Regioselective Heterocyclic Construction
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic for modulating lipophilicity, improving metabolic stability, and enhancing target binding affinity. 4-Fluoro-3-hydrazinylphenol (CAS: 1314929-35-5) has emerged as a highly versatile, multi-functional building block for the synthesis of complex fluorinated heterocycles[1, 2].
Unlike simple phenylhydrazines, this compound possesses three distinct functional handles: a nucleophilic hydrazine moiety, a highly electronegative fluorine atom, and a hydroxyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in regioselective cyclizations, and validated experimental protocols for its application in the Fischer Indole Synthesis.
Physicochemical Profiling & Structural Data
To effectively utilize 4-fluoro-3-hydrazinylphenol in synthetic workflows, researchers must understand its baseline quantitative properties. The table below summarizes its core physicochemical data, which dictates its solubility, reactivity, and handling requirements [1].
| Property | Value | Scientific Implication |
| CAS Number | 1314929-35-5 | Unique identifier for commercial sourcing [2]. |
| PubChem CID | 55282018 | Reference for computational and toxicological databases [1]. |
| Molecular Formula | C6H7FN2O | Indicates a high degree of functional density. |
| Molecular Weight | 142.13 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| SMILES | C1=CC(=C(C=C1O)NN)F | Denotes the 1,3,4-substitution pattern critical for regioselectivity. |
| H-Bond Donors | 3 (OH, NH, NH2) | High polarity; requires polar aprotic or protic solvents for dissolution. |
| H-Bond Acceptors | 3 (O, N, F) | Capable of extensive intermolecular hydrogen bonding. |
Structural Causality & Electronic Effects
The synthetic utility of 4-fluoro-3-hydrazinylphenol is governed by the competing electronic effects of its substituents:
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The Hydrazine Nucleophile (-NHNH2): Located at the C3 position, the terminal nitrogen of the hydrazine is the primary nucleophile. It readily condenses with aldehydes and ketones to form hydrazones.
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The Fluorine Atom (-F): Located at C4, adjacent to the hydrazine. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which slightly reduces the basicity of the adjacent hydrazine nitrogen. This makes the compound marginally more stable against spontaneous atmospheric oxidation compared to un-fluorinated phenylhydrazines.
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The Hydroxyl Group (-OH): Located at C1, it exerts a strong resonance-donating effect (+R) into the aromatic ring, enriching the electron density at the ortho (C2, C6) and para (C4) positions.
Regioselective Fischer Indolization
When subjected to the Fischer Indole Synthesis, the structural arrangement of 4-fluoro-3-hydrazinylphenol forces a highly specific regiochemical outcome [3]. During the critical [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate, the new carbon-carbon bond must form at an ortho position relative to the hydrazine (C3).
The two available ortho positions are C2 and C4. Because C4 is covalently blocked by the fluorine atom, cyclization is exclusively directed to the unsubstituted C2 position. Following the elimination of ammonia and re-aromatization, the original C3 becomes the C7a bridgehead of the indole, and C2 becomes C3a. Consequently, the fluorine at C4 maps directly to the 7-position of the indole, and the hydroxyl at C1 maps to the 4-position .
Mechanistic pathway of regioselective Fischer indole synthesis.
Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxy-2,3-dimethylindole
The following protocol outlines a self-validating, one-pot methodology for the synthesis of a substituted indole core using 4-fluoro-3-hydrazinylphenol and 2-butanone [4].
Rationale for Reagent Selection:
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Glacial Acetic Acid (AcOH): Serves as both the solvent and a mild Brønsted acid to facilitate hydrazone formation without degrading the sensitive hydrazine.
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Zinc Chloride (ZnCl2): Acts as a Lewis acid catalyst. It coordinates to the enamine nitrogen, lowering the activation energy required for the [3,3]-sigmatropic shift.
Step-by-step experimental workflow for indole cyclization.
Step-by-Step Methodology:
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Preparation and Condensation:
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In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-fluoro-3-hydrazinylphenol (1.0 eq, 5.0 mmol) in 15 mL of glacial acetic acid.
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Add 2-butanone (1.1 eq, 5.5 mmol) dropwise at room temperature while stirring.
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Validation: Stir for 30 minutes. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar hydrazine spot and the appearance of a less polar hydrazone spot confirms successful condensation.
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Lewis Acid Catalysis & Cyclization:
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Add anhydrous Zinc Chloride (ZnCl2) (1.5 eq, 7.5 mmol) to the reaction mixture.
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Equip the flask with a reflux condenser and heat the mixture to 90 °C using an oil bath.
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Maintain heating for 2–3 hours. The solution will typically darken as the aminal forms and eliminates ammonia.
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Validation: LC-MS monitoring should indicate the mass of the desired cyclized product [M+H]+ = 180.2 m/z, with the loss of NH3 (17 Da) from the intermediate.
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Quenching and Extraction:
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Cool the reaction mixture to 0 °C using an ice bath.
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Slowly quench the reaction by adding it dropwise to 50 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize the acetic acid. Caution: Vigorous CO2 evolution will occur.
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Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).
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Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purification:
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Purify the crude dark oil via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (10% to 30% EtOAc).
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Isolate the 7-fluoro-4-hydroxy-2,3-dimethylindole as a crystalline solid.
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Safety, Stability, and Storage Guidelines
As a hydrazine derivative, 4-fluoro-3-hydrazinylphenol requires stringent handling protocols to maintain its chemical integrity and ensure laboratory safety:
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Oxidative Degradation: Free aryl hydrazines are susceptible to oxidation by atmospheric oxygen, forming diazonium species or radical degradation products. The compound must be stored under an inert atmosphere (Argon or Nitrogen).
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Storage Conditions: Store at 2–8 °C in a tightly sealed, light-resistant container. If purchased as a hydrochloride salt, it will exhibit significantly higher bench stability than the free base [2].
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Toxicity: Hydrazine derivatives are highly toxic and suspected mutagens. All handling, including weighing and transferring, must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
